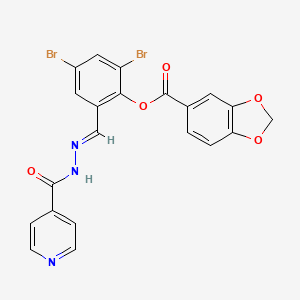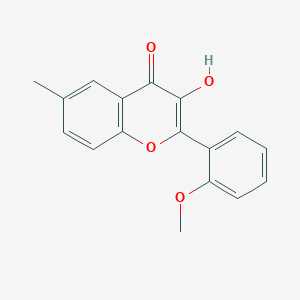![molecular formula C21H21N5O B5535683 2-(1H-indol-3-yl)-N-[1-(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5535683.png)
2-(1H-indol-3-yl)-N-[1-(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds like 2-(1H-indol-3-yl)-N-[1-(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)ethyl]acetamide involves complex chemical processes. A typical synthesis pathway may start with the formation of desired ethyl (2-methylindol-3-yl)acetates through indolization under Fischer conditions, followed by the Japp-Klingemann method and subsequent decarboxylation. Amidification can be carried out by condensing the corresponding acids with amines, facilitated by catalysts such as 2-chloro-1-methylpyridinium iodide (Cecilia Menciu et al., 1999).
Molecular Structure Analysis
The molecular structure of such compounds is determined using techniques like X-ray crystallography, which provides insights into the arrangement of atoms within the molecule and its geometric configuration. This structural information is crucial for understanding the chemical behavior and reactivity of the compound. For example, coordination complexes derived from pyrazole-acetamide derivatives have been structurally characterized, revealing how hydrogen bonding influences self-assembly processes and antioxidant activity (K. Chkirate et al., 2019).
科学的研究の応用
Coordination Chemistry and Antioxidant Activity
Research involving pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes have been studied for their solid-state structures, revealing intricate supramolecular architectures facilitated by hydrogen bonding interactions. Additionally, their antioxidant activities were evaluated in vitro, demonstrating significant potential for therapeutic applications due to their ability to mitigate oxidative stress (Chkirate et al., 2019).
Heterocyclic Synthesis and Insecticidal Assessment
Another research avenue involves the synthesis of innovative heterocycles incorporating a thiadiazole moiety. These compounds were assessed for their insecticidal properties against the cotton leafworm, showcasing the potential for agricultural applications. This study highlights the versatility of pyrazole-acetamide derivatives in generating compounds with significant biological activity (Fadda et al., 2017).
Alzheimer's Disease: Therapeutic Approaches
A noteworthy application in medicinal chemistry is the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives as selective and potent inhibitors of acetylcholinesterase (AChE) and amyloid β aggregation. These compounds hold promise for Alzheimer's disease treatment by inhibiting key pathways involved in the disease's progression. The research includes detailed in vitro evaluations and molecular docking studies, underscoring the therapeutic potential of these compounds (Umar et al., 2019).
Antimicrobial Applications
The synthesis of novel indole derivatives and their evaluation as antimicrobial agents represent another significant application. These studies have focused on developing compounds with enhanced antimicrobial activities, indicating the potential for new treatments against various microbial infections. The research encompasses synthetic methodologies and biological evaluations, providing insights into the structure-activity relationships of these compounds (Anekal & Biradar, 2012).
特性
IUPAC Name |
2-(1H-indol-3-yl)-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c1-14(18-13-24-26(15(18)2)20-9-5-6-10-22-20)25-21(27)11-16-12-23-19-8-4-3-7-17(16)19/h3-10,12-14,23H,11H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSROEAVRDWXJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=N2)C(C)NC(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-[1-(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)ethyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5535602.png)

![N-(2-bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5535609.png)
![4-[(6-methyl-3-pyridazinyl)oxy]-N-4-pyridinylbenzamide](/img/structure/B5535614.png)
![(3-chloro-2-methylphenyl)[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]amine](/img/structure/B5535625.png)
![9-{[2-(dimethylamino)pyrimidin-5-yl]methyl}-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5535634.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(2-pyridinyl)propanamide dihydrochloride](/img/structure/B5535649.png)

![N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5535659.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(1S*,2R*)-2-(hydroxymethyl)cyclopentyl]benzamide](/img/structure/B5535668.png)

![N-{[1-(4-fluorophenyl)cyclopentyl]methyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5535682.png)

![N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5535690.png)